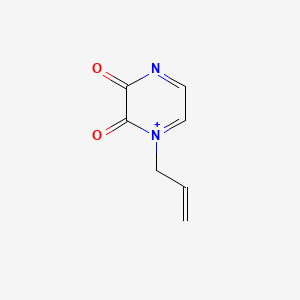

1-(Prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.153. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis, structure, and reactivity of 1,4-dihydropyrazine derivatives have been a subject of interest due to their unique chemical properties. For instance, the synthesis of 4a,8a-diaza-2,6-dioxa-3,4,7,8-tetrahydro-4,4,8,8-tetramethylanthracene-1,5-dione (DDTTA) showcases the formation of a modestly stable, almost flat 1,4-dihydropyrazine, highlighting its green color and significant solvatochromism in its long-wavelength visible absorption band (Brook, Haltiwanger, & Koch, 1992). This study illustrates the potential of 1,4-dihydropyrazine derivatives in synthesizing novel compounds with interesting optical properties.

Coordination Chemistry

Research into regioisomers of N-hydroxyalkylpyridylpyrazole ligands and their coordination to metals such as Pd(II), Pt(II), and Zn(II) provides insight into the structural versatility of pyrazine derivatives. The separation, characterization, and X-ray diffraction analysis of these complexes reveal diverse coordination geometries and bonding modes, offering pathways for the design of novel coordination compounds (Luque et al., 2011).

Oxidation Studies

The oxidation behavior of 1,4-dihydropyrazines like DDTTA underlines the chemical reactivity of these compounds towards dioxygen in various organic solvents. The study of such oxidations contributes to understanding the stability and reactive intermediates of dihydropyrazines, which are less reactive compared to their biologically active counterparts (Brook, Noll, & Koch, 1997).

Novel Compound Synthesis

Explorations into monoalkylation reactions of symmetrical α-diones offer methodologies for synthesizing monoalkylated 1,2-diones. This technique, through the steric control of dihydropyrazines, allows for selective deprotonation and alkylation, leading to efficient production of monoalkylated diones in good yields. Such synthetic strategies enhance the toolbox for creating diverse organic compounds (Gopal, Nadkarni, & Sayre, 1998).

Electrochemical and Photophysical Properties

The investigation into homobimetallic Re(I) complexes involving 1,4-dihydropyrazine derivatives reveals their potential in luminescent and electrochemical applications. Such studies provide valuable insights into the photophysical properties and electronic structures of bimetallic complexes, suggesting their use in developing new materials for optical and electronic devices (Lin et al., 1992).

Properties

IUPAC Name |

1-prop-2-enylpyrazin-1-ium-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N2O2/c1-2-4-9-5-3-8-6(10)7(9)11/h2-3,5H,1,4H2/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABWYRAFUWUYHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[N+]1=CC=NC(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N2O2+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2538136.png)

![4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2538143.png)

![6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2538144.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2538146.png)

![1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2538151.png)

![N-[[4-[(2-Oxopyridin-1-yl)methyl]phenyl]methyl]but-2-ynamide](/img/structure/B2538153.png)

![(E)-ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2538158.png)